An In-depth Technical Guide on the Molecular Structure of 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride
An In-depth Technical Guide on the Molecular Structure of 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular structure and properties of 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride, a compound of significant interest in medicinal chemistry.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] The compound 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride incorporates this key heterocyclic system, making it a valuable building block for the synthesis of novel bioactive molecules.[2][3] The hydrochloride salt form generally enhances water solubility compared to the free base, which is advantageous for various applications, including in pharmaceuticals.[4]
Molecular Structure and Physicochemical Properties
A comprehensive understanding of the compound's physical and chemical characteristics is essential for its application in research and development.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClN₃O |
| Molecular Weight | 225.68 g/mol |
| Appearance | Solid |
| CAS Number | 1025447-42-0[5] |
This data is compiled from various chemical supplier databases and publicly available information.
The molecular structure features a central pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring is substituted at the 3-position with a 3-methoxyphenyl group and at the 5-position with an amine group.
Figure 1: Molecular Structure of 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride.
Synthesis and Manufacturing
The synthesis of 5-aminopyrazoles is well-documented, with the most common and versatile method being the reaction of β-ketonitriles with hydrazines.[3] This approach allows for the introduction of a wide variety of substituents on the pyrazole ring.
General Synthetic Workflow:
Figure 2: A representative synthetic workflow for 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride.
Experimental Protocol Outline:
-
Synthesis of the β-ketonitrile intermediate: 3-Methoxybenzonitrile is reacted with acetonitrile in the presence of a strong base. The base deprotonates the α-carbon of acetonitrile, creating a nucleophile that attacks the nitrile carbon of 3-methoxybenzonitrile.
-
Cyclization with Hydrazine: The resulting β-ketonitrile is then refluxed with hydrazine hydrate in a suitable solvent like ethanol.[6] This step proceeds via a condensation reaction followed by an intramolecular cyclization to form the pyrazole ring.
-
Hydrochloride Salt Formation: The isolated free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt, which can then be isolated by filtration.[7]
Self-Validation: Each step of the synthesis should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure reaction completion and purity of intermediates. The final product's identity and purity must be confirmed by spectroscopic methods.
Structural Elucidation and Spectroscopic Data
The definitive structure of 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons and their neighboring environments. Expected signals would include those for the aromatic protons, the methoxy group protons, the pyrazole ring proton, and the amine protons.
-
¹³C NMR: Shows the number of unique carbon environments in the molecule.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, which serves as a primary confirmation of its identity.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule.[8] Characteristic absorption bands would be expected for the N-H bonds of the amine and pyrazole, C-H bonds of the aromatic and methoxy groups, C=C and C=N bonds within the rings, and the C-O bond of the methoxy group.
Applications in Drug Discovery and Development
The 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine scaffold is of significant interest in medicinal chemistry due to its potential to be elaborated into a variety of therapeutic agents. The pyrazole core is a key feature in many compounds being investigated for their antitumor and anti-inflammatory activities.[9] For instance, derivatives of this scaffold have been explored as inverse agonists for the 5-HT₂A receptor for the potential treatment of arterial thrombosis.[10] The presence of the methoxyphenyl and amine groups provides handles for further chemical modification to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal.[11][12][13][14] The compound may cause skin and eye irritation, and may be harmful if swallowed.[11][14] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.[11] Work should be conducted in a well-ventilated area.[11]
Conclusion
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride is a well-characterized molecule with a versatile structure that holds considerable promise for the development of new therapeutic agents. Its synthesis is achievable through established chemical routes, and its structure has been confirmed by modern spectroscopic methods. The insights provided in this guide are intended to support researchers and drug development professionals in their efforts to leverage this important chemical entity.
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